![molecular formula C14H9ClN2O5S2 B2441998 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105206-32-3](/img/structure/B2441998.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H9ClN2O5S2 and its molecular weight is 384.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties. A study demonstrated that certain oxadiazole derivatives exhibit significant corrosion inhibition efficiency on mild steel in acidic environments. These compounds were found to form a protective layer on the metal surface, thereby reducing corrosion. The effectiveness of these inhibitors was assessed through various techniques, including electrochemical studies and surface analysis, indicating their potential application in corrosion prevention in industrial settings (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Research on oxadiazole derivatives has also highlighted their antimicrobial potential. Synthesis of new 1,3,4-oxadiazole derivatives and their subsequent evaluation for antimicrobial activity revealed these compounds as promising agents against various bacterial strains. The structural modifications in these derivatives play a crucial role in enhancing their antimicrobial efficacy, making them valuable in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Antitubercular and Antimicrobial Agents
The novel synthesis of benzene sulfonamide pyrazole oxadiazole derivatives has shown promising results as antimicrobial and antitubercular agents. These compounds underwent molecular docking studies to predict their efficacy against Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis and other bacterial infections (Shingare et al., 2022).
Antioxidant Properties
Some oxadiazole derivatives have been identified for their antioxidant properties. These compounds were synthesized and evaluated for their ability to scavenge free radicals, showing significant antioxidant activity. The findings suggest the potential use of oxadiazole derivatives in developing new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5S2/c15-11-3-4-13(23-11)24(18,19)6-12-16-14(17-22-12)8-1-2-9-10(5-8)21-7-20-9/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALAOYWPHMZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)
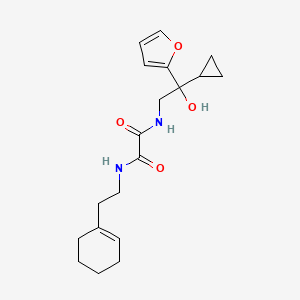

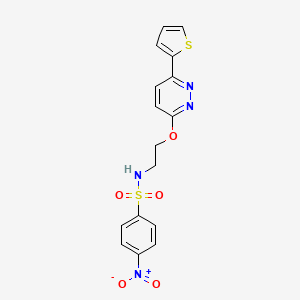

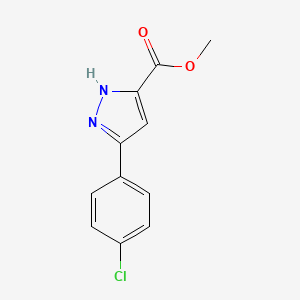
![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)
![2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2441926.png)
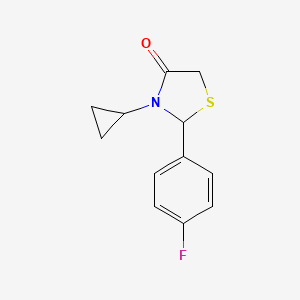
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)
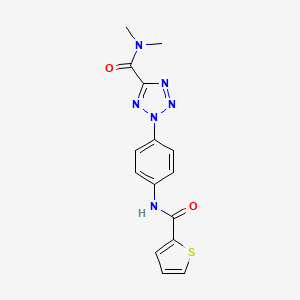
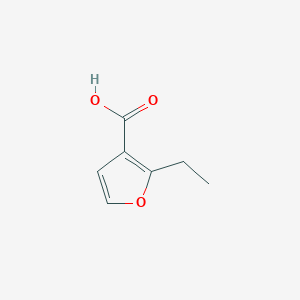

![N-(benzo[d][1,3]dioxol-5-yl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441938.png)